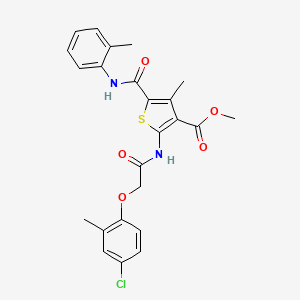

Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate

CAS No.:

Cat. No.: VC16200678

Molecular Formula: C24H23ClN2O5S

Molecular Weight: 487.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H23ClN2O5S |

|---|---|

| Molecular Weight | 487.0 g/mol |

| IUPAC Name | methyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C24H23ClN2O5S/c1-13-7-5-6-8-17(13)26-22(29)21-15(3)20(24(30)31-4)23(33-21)27-19(28)12-32-18-10-9-16(25)11-14(18)2/h5-11H,12H2,1-4H3,(H,26,29)(H,27,28) |

| Standard InChI Key | KPVLPIWPQHAVBW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)C)C(=O)OC)C |

Introduction

Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate is a complex synthetic organic compound featuring a thiophene ring with multiple functional groups, including a chlorinated phenoxy group and an acetamido moiety. This compound is recognized under the Chemical Abstracts Service registry number 335410-34-9 and is of interest in medicinal chemistry and agrochemical research due to its potential biological and chemical properties .

Synthesis and Purification

The synthesis of this compound typically involves multiple steps, requiring careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Techniques like chromatography are often used for purification after synthesis.

Synthesis Steps

-

Initial Preparation: The synthesis begins with the preparation of the thiophene core.

-

Functionalization: The thiophene ring is then functionalized with the chlorinated phenoxy group and the acetamido moiety.

-

Final Modification: The o-tolylcarbamoyl group is introduced in the final steps.

Potential Biological Activities

-

Antimicrobial Activity: Potential to inhibit microbial growth.

-

Anti-inflammatory Responses: Possible modulation of inflammatory pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume